molecular formula C14H21BrN4O2 B2642357 Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-4-yl]carbamate CAS No. 2377036-17-2

Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-4-yl]carbamate

Cat. No.: B2642357
CAS No.: 2377036-17-2
M. Wt: 357.252
InChI Key: TVPCSCNSHLOZCR-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-4-yl]carbamate is a synthetic organic compound with the molecular formula C14H21BrN4O2 It is characterized by the presence of a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a bromopyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-4-yl]carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of a piperidine intermediate. This can be achieved by reacting 4-piperidone with appropriate reagents to introduce the desired substituents.

    Introduction of the Bromopyrazine Group: The piperidine intermediate is then reacted with 5-bromopyrazine-2-carboxylic acid or its derivatives under suitable conditions to form the bromopyrazine-substituted piperidine.

    Carbamate Formation: Finally, the tert-butyl carbamate group is introduced by reacting the bromopyrazine-substituted piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine ring and the pyrazine moiety.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted pyrazine derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of pyrazine N-oxides or other oxidized derivatives.

    Reduction Products: Reduction typically yields the corresponding amines or reduced pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a pharmacological agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, including neurological disorders and cancers.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The bromopyrazine moiety can bind to active sites of enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity. The carbamate group may also play a role in the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-3-yl]carbamate
  • Tert-butyl N-[1-(5-bromopyridin-3-yl)piperidin-4-yl]carbamate

Uniqueness

Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-4-yl]carbamate is unique due to the specific positioning of the bromopyrazine moiety and the piperidine ring. This configuration imparts distinct chemical and biological properties, differentiating it from similar compounds. Its unique structure allows for selective interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN4O2/c1-14(2,3)21-13(20)18-10-4-6-19(7-5-10)12-9-16-11(15)8-17-12/h8-10H,4-7H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPCSCNSHLOZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CN=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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